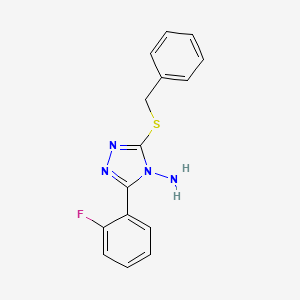
(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzoxazolone derivative , is a complex organic compound. Its chemical structure consists of a benzoxazole ring fused with a chromone (benzopyranone) moiety, along with a phenyl group and an enone functionality. The compound’s systematic name reflects its geometric configuration around the double bond (2Z).
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are two common methods:
-
Heterocyclization Reaction:
- A benzoxazole ring can be synthesized by condensing an o-aminophenol with an appropriate carboxylic acid derivative (such as an acid chloride or anhydride) under acidic conditions.
- The chromone portion can be obtained via cyclization of a phenylpropanoic acid derivative (e.g., cinnamic acid) using base-catalyzed intramolecular aldol condensation.
- The final step involves coupling the benzoxazole and chromone fragments to form the target compound.
-
One-Pot Synthesis:
- A one-pot approach involves the simultaneous formation of both the benzoxazole and chromone rings.
- Starting materials include o-aminophenol, cinnamic acid, and appropriate reagents.
- This method streamlines the synthesis but requires careful optimization of reaction conditions.
Industrial Production
Industrial-scale production methods typically involve modifications of the above synthetic routes, optimized for efficiency, yield, and scalability.
Analyse Chemischer Reaktionen
Reactivity
Oxidation: The enone group is susceptible to oxidation, leading to the formation of dihydroxy compounds.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the enone functionality yields the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., Pd/C).
Major Products
- Oxidation: Dihydroxy derivatives.
- Substitution: Various phenyl-substituted products.
- Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a scaffold for designing novel organic molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, antimicrobial properties).
Medicine: Explored for drug development (e.g., anti-inflammatory, anticancer agents).
Industry: May serve as a precursor for functional materials (e.g., fluorescent dyes).
Wirkmechanismus
The compound’s mechanism of action depends on its specific biological target. It may interact with enzymes, receptors, or cellular pathways, influencing cellular processes such as signal transduction, gene expression, or metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C26H19NO3 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(2-methyl-2H-chromen-3-yl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H19NO3/c1-17-20(15-19-11-5-7-13-23(19)29-17)16-21(25(28)18-9-3-2-4-10-18)26-27-22-12-6-8-14-24(22)30-26/h2-17H,1H3/b21-16+ |
InChI-Schlüssel |
PFVKCNKZZNRPFR-LTGZKZEYSA-N |
Isomerische SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C(/C3=NC4=CC=CC=C4O3)\C(=O)C5=CC=CC=C5 |
Kanonische SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C(C3=NC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide](/img/structure/B12155324.png)
![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methoxy-N-methylbenzamide](/img/structure/B12155326.png)
![4-ethyl-9-[2-(4-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12155327.png)
![(2Z,5Z)-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12155329.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155333.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12155348.png)
![ethyl 2-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12155350.png)
![7,8-dimethoxy-3-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B12155363.png)
![N'~1~-[(E)-(4-fluorophenyl)methylidene]-N'~6~-[(Z)-(4-fluorophenyl)methylidene]hexanedihydrazide](/img/structure/B12155366.png)

![4-[({[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12155377.png)
![2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)pheny l]acetamide](/img/structure/B12155380.png)

